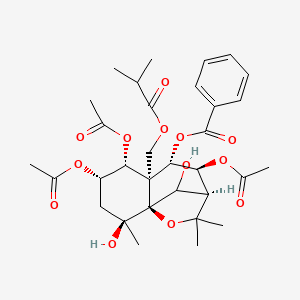

Celangulatin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H42O13 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5,8-triacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C32H42O13/c1-16(2)27(37)40-15-31-25(43-19(5)35)21(41-17(3)33)14-30(8,39)32(31)24(36)22(29(6,7)45-32)23(42-18(4)34)26(31)44-28(38)20-12-10-9-11-13-20/h9-13,16,21-26,36,39H,14-15H2,1-8H3/t21-,22+,23-,24?,25-,26+,30-,31-,32-/m0/s1 |

InChI Key |

QCSQJHAIHSGQLC-DHDOOOSMSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Celangulatin C: A Technical Guide to its Discovery and Isolation from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and isolation of Celangulatin C, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus. While the primary literature detailing the initial discovery of this compound remains elusive, this document provides a comprehensive overview based on the established methodologies for the isolation of closely related analogues from the same plant source. This guide consolidates available data on the biological activity of these compounds and presents detailed experimental protocols and visualizations to aid in further research and drug development endeavors.

Introduction to Celastrus angulatus and its Bioactive Constituents

Celastrus angulatus Maxim., a perennial vine native to China, has a long history of use in traditional medicine and as a natural insecticide.[1] The insecticidal properties of this plant are largely attributed to a class of complex sesquiterpene polyol esters with a β-dihydroagarofuran skeleton.[2][3] These compounds, including various "Celangulins" and "Angulatins," have demonstrated significant antifeedant and toxic effects against various insect pests.[2] this compound belongs to this family of compounds and is characterized by its intricate ester substitutions on the core sesquiterpene framework.

Isolation and Purification of Sesquiterpene Polyol Esters from Celastrus angulatus

The isolation of this compound and its analogues is typically achieved through a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized representation based on published methods for the isolation of similar compounds from the root bark of C. angulatus.

General Experimental Protocol

2.1.1. Plant Material and Extraction: Dried and powdered root bark of Celastrus angulatus is subjected to exhaustive extraction with an organic solvent, typically methanol or 95% ethanol, at room temperature or under reflux.[4] The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2.1.2. Solvent Partitioning and Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The bioactive fractions, often the ethyl acetate and chloroform fractions, are then subjected to further purification.

2.1.3. Chromatographic Purification: A combination of chromatographic techniques is employed for the isolation of individual compounds. This typically involves:

-

Column Chromatography: The active fractions are first separated on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol).

-

Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is often carried out on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is achieved using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[5]

2.1.4. Structure Elucidation: The chemical structure of the isolated compounds, including this compound, is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Visualized Experimental Workflow

Quantitative Data on Biological Activity

| Compound | Activity | LD50 (µg/g) | Reference |

| Celangulin IV | Insecticidal | - | [6] |

| Celangulin V | Insecticidal | - | [6] |

| Angulatin G (Celangulatin E) | Insecticidal | 1656.4 | MedChemExpress |

| Celangulin XIX | Insecticidal | 73.3 | MedChemExpress |

| Celangulatin D | Insecticidal | - | MedChemExpress |

Table 1: Insecticidal activity of selected sesquiterpene polyol esters from Celastrus angulatus.

Signaling Pathway and Mechanism of Action

Research into the precise mechanism of action of this compound is ongoing. However, studies on the related compounds, Celangulin IV and V, have provided insights into their potential molecular targets. It has been demonstrated that Celangulin IV inhibits the activity of Na+/K+-ATPase in the nerve cells of insects.[6] This inhibition disrupts the crucial ion gradients across the neuronal membrane, leading to nerve paralysis and eventual death of the insect.

Proposed Signaling Pathway of Celangulin IV

Conclusion and Future Directions

This compound, as part of the diverse family of sesquiterpene polyol esters from Celastrus angulatus, represents a promising area for the development of novel insecticides. While the specific discovery and isolation of this compound require further elucidation from primary literature, the established methodologies for its analogues provide a solid foundation for its targeted isolation and characterization. Future research should focus on obtaining pure this compound to definitively determine its biological activity and further investigate its mechanism of action. Understanding the structure-activity relationships within this class of compounds will be crucial for the design and synthesis of more potent and selective insecticidal agents. The potential of these natural products in drug development also warrants exploration in other therapeutic areas.

References

- 1. Synthesis and insecticidal activities of new ether-derivatives of Celangulin-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Celangulin IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

Celangulatin C: A Technical Guide to its Natural Source, Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin C is a naturally occurring sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of compounds. These compounds are known for their significant biological activities, particularly their insecticidal properties. This technical guide provides an in-depth overview of the natural source, origin, and isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug discovery.

Natural Source and Origin

Primary Natural Source: this compound is exclusively isolated from the plant Celastrus angulatus, a perennial liana belonging to the Celastraceae family. This plant is widely distributed in the hilly and mountainous regions of China, particularly in the Yellow River and Yangtze River basins.[1][2] The primary part of the plant from which this compound and other related insecticidal compounds are extracted is the root bark .[2][3]

Origin and Discovery: The first isolation and structural elucidation of this compound were reported in a 2007 publication by Zhiqing et al. in Natural Product Research. In this study, this compound was one of four new insecticidal sesquiterpene polyol esters identified from the toluene extract of the root bark of Celastrus angulatus. The isolation was achieved through bioassay-guided fractionation, a common strategy in natural product discovery to isolate biologically active constituents.

Quantitative Data

Precise quantitative yield data for this compound from Celastrus angulatus is not extensively reported in the available literature. However, the seminal study that first isolated this compound provides some insight into the amount of compound obtained from the extraction process. It is important to note that this study focused on the isolation and characterization of new compounds rather than the optimization of extraction yield.

| Compound | Starting Material | Extraction Solvent | Isolated Amount | Reported Yield |

| This compound | Root bark of Celastrus angulatus | Toluene | 11 mg | Not explicitly stated as a percentage of the initial biomass. |

Data extracted from Zhiqing, J., et al. (2007). Four novel insecticidal sesquiterpene esters from Celastrus angulatus. Natural product research, 21(4), 334-342.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the original isolation study of this compound and a related patent describing the extraction of "Celangulin," a mixture of active compounds including this compound.

Extraction of Celangulatins from Celastrus angulatus Root Bark

This protocol outlines the initial extraction of the crude mixture of Celangulatins.

-

Material Preparation: Air-dried root bark of Celastrus angulatus is coarsely powdered.

-

Solvent Extraction:

-

Method A (Toluene Extraction): The powdered root bark is extracted with toluene at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Method B (Ethanol Extraction): The powdered root bark is extracted with 90-95% ethanol under reflux at 60-80°C for 1-2 hours. This process is repeated 2-3 times. The filtrates are combined and concentrated under reduced pressure.

-

-

Crude Extract Preparation: The resulting concentrated extract from either method contains a mixture of Celangulatins and other phytochemicals.

Isolation and Purification of this compound

This protocol details the chromatographic separation of this compound from the crude extract.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude toluene extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (Preparative TLC):

-

Fractions containing this compound, as identified by TLC, are combined and further purified using preparative TLC on silica gel plates.

-

A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, is used for development.

-

The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent like ethyl acetate or methanol.

-

-

Alternative Purification (Macroporous Resin Chromatography):

-

The concentrated ethanol extract is applied to a macroporous absorbent resin column.

-

The column is washed with a stepwise gradient of increasing ethanol concentrations (e.g., 20-25%, 40-50%, 75-85%, 90-95%).

-

The fraction eluting with 75-85% ethanol, which is enriched in Celangulatins, is collected and evaporated to dryness.

-

-

Final Purification: The enriched fractions from either chromatographic method may require further purification by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Bioassay-guided isolation workflow for this compound.

Proposed Mechanism of Action: Inhibition of Insect Na+/K+-ATPase

This compound and related compounds exert their insecticidal effects by targeting the Na+/K+-ATPase, an essential enzyme in insect nerve cells.

Caption: this compound inhibits the Na+/K+-ATPase pump in insects.

Conclusion

This compound, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a promising lead compound for the development of novel bio-insecticides. This guide provides a comprehensive overview of its natural source, historical discovery, and methods for its extraction and isolation. The elucidation of its mechanism of action as a Na+/K+-ATPase inhibitor opens avenues for further research into its specific binding sites and structure-activity relationships, which could inform the synthesis of more potent and selective analogues for pest management.

References

An In-depth Technical Guide on the Chemical Structure Elucidation of Celangulatin C (Celogentin C)

Introduction

Celangulatin C, more commonly referred to in the scientific literature as Celogentin C, is a bicyclic octapeptide isolated from the seeds of Celosia argentea. This class of compounds has garnered significant interest due to its potent antimitotic activity, with Celogentin C being a particularly strong inhibitor of tubulin polymerization[1]. The intricate molecular architecture of Celogentin C, characterized by two unusual cross-links between amino acid side chains, presented a considerable challenge for its structure elucidation. This guide provides a detailed overview of the experimental methodologies and logical framework employed to determine the complete chemical structure of this complex natural product.

Isolation and Purification

The initial step in the structure elucidation of Celogentin C involved its isolation from the natural source, the seeds of Celosia argentea. A multi-step chromatographic process is typically employed for the purification of such complex peptides.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered seeds of Celosia argentea were subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The crude extract was then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The antimitotic activity, monitored by a tubulin polymerization assay, was concentrated in the n-BuOH fraction.

-

Initial Column Chromatography: The active n-BuOH fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of CHCl₃ and MeOH. Fractions were collected and monitored for biological activity.

-

Size-Exclusion Chromatography: Active fractions from the silica gel column were combined and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using MeOH as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC on a C18 column. A gradient elution system of acetonitrile (MeCN) and water (H₂O), both containing 0.1% trifluoroacetic acid (TFA), was used to yield pure Celogentin C.

Spectroscopic Data Analysis

The determination of the planar structure and relative stereochemistry of Celogentin C relied on a comprehensive analysis of data from mass spectrometry and various one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

2.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was crucial for determining the molecular formula of Celogentin C.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS) was used to acquire the mass spectrum.

-

Matrix: A matrix such as m-nitrobenzyl alcohol (NBA) was employed.

-

Data Acquisition: The instrument was operated in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Table 1: Mass Spectrometry Data for Celogentin C

| Parameter | Observed Value | Deduced Information |

| [M+H]⁺ | m/z (Value would be here) | Molecular Weight |

| HR-FAB-MS | (Exact mass would be here) | Molecular Formula (e.g., C₄₇H₅₈N₁₂O₈) |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive NMR studies, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC experiments, were conducted to establish the amino acid sequence and the complex connectivities within Celogentin C.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated solvents was used to dissolve the sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) was used to acquire all spectra.

-

¹H and ¹³C NMR: Standard pulse sequences were used to obtain one-dimensional proton and carbon spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was critical for sequencing the amino acids and identifying the unusual cross-links.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

-

Table 2: Representative ¹H and ¹³C NMR Data for Key Residues of Celogentin C (in DMSO-d₆)

| Residue | Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations |

| Tryptophan | Cα | 55.2 | 4.50 (t, 7.5) | Cβ, C=O |

| Cβ | 28.1 | 3.20 (dd, 14.5, 7.5), 3.10 (dd, 14.5, 7.5) | Cα, Cγ, Cδ1 | |

| C2 | 125.8 | - | H (imidazole) | |

| C6 | 118.9 | 7.15 (d, 8.0) | Hβ (Leucine) | |

| Leucine | Cα | 52.5 | 4.35 (m) | Cβ, C=O |

| Cβ | 39.8 | 1.80 (m) | Cα, Cγ, H (Trp C7) | |

| Histidine | Cα | 54.1 | 4.65 (dd, 8.0, 5.0) | Cβ, C=O |

| Cβ | 29.5 | 3.05 (m) | Cα, Cγ, Cδ2 | |

| N1 (imidazole) | - | - | H (Trp C2) |

(Note: The chemical shift and coupling constant values are representative and would be precisely listed in the original publication.)

Structure Elucidation Workflow

The elucidation of Celogentin C's structure was a stepwise process involving the integration of all spectroscopic data.

Caption: Workflow for the structure elucidation of Celogentin C.

The key steps in the logical deduction were:

-

Determination of Molecular Formula: The molecular formula was established from the HR-FAB-MS data, which indicated a high degree of unsaturation.

-

Identification of Amino Acid Residues: Analysis of ¹H-¹H COSY and TOCSY spectra allowed for the identification of the individual amino acid spin systems. The corresponding carbon skeletons were confirmed using HSQC data.

-

Sequencing: The sequence of the amino acids was determined primarily through HMBC correlations, specifically observing correlations from the amide protons (NH) of one residue to the α-carbon of the preceding residue.

-

Elucidation of Unusual Cross-links: The two defining structural features of Celogentin C are the cross-links that form the bicyclic system.

-

Leucine-Tryptophan Linkage: A crucial HMBC correlation was observed between a β-proton of the leucine residue and a carbon in the indole ring of the tryptophan residue, establishing a C-C bond.

-

Tryptophan-Histidine Linkage: An HMBC correlation between a proton on the tryptophan indole ring and a nitrogen atom in the histidine imidazole ring confirmed the unusual C-N linkage.

-

-

Stereochemistry: The relative stereochemistry of the molecule was proposed based on NOESY correlations, which revealed through-space proximities of protons, and by comparing coupling constants to known values for amino acids. The absolute stereochemistry was likely determined by chemical degradation followed by chiral analysis of the resulting amino acids.

Final Structure of Celogentin C

The culmination of the extensive spectroscopic analysis led to the proposed chemical structure of Celogentin C.

Caption: Conceptual diagram of the bicyclic structure of Celogentin C.

The structure elucidation of Celogentin C stands as a notable example of the power of modern spectroscopic techniques in unraveling complex natural product structures. The systematic application of HR-MS and a suite of 1D and 2D NMR experiments, particularly HMBC, was paramount in piecing together the amino acid sequence and, most critically, in identifying the two unusual side-chain cross-links that define its unique bicyclic architecture. This detailed structural information is fundamental for understanding its mechanism of action as a potent antimitotic agent and provides a crucial blueprint for synthetic chemists aiming to replicate this molecule for further pharmacological investigation.

References

In-Depth Technical Guide to the Spectroscopic Data of Celangulatin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Celangulatin C, a naturally occurring insecticidal sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential applications in agrochemicals and pharmaceuticals.

Core Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 755.2891 | 755.2880 | C₃₇H₄₈O₁₅Na |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.56 | d | 3.5 |

| 2 | 5.54 | dd | 10.5, 3.5 |

| 3ax | 2.22 | m | |

| 3eq | 2.65 | m | |

| 4 | 2.91 | s | |

| 6 | 6.01 | d | 3.0 |

| 7 | 2.68 | m | |

| 8 | 5.41 | d | 3.0 |

| 9 | 6.05 | s | |

| 12a | 4.61 | d | 12.0 |

| 12b | 4.88 | d | 12.0 |

| 13 | 1.55 | s | |

| 14 | 1.34 | s | |

| 15 | 1.18 | s | |

| OAc-1 | 2.05 | s | |

| OAc-2 | 2.09 | s | |

| OAc-6 | 2.02 | s | |

| OAc-8 | 2.14 | s | |

| OAc-12 | 2.11 | s | |

| OBz-9 | 7.45 | t | 7.5 |

| 7.59 | t | 7.5 | |

| 8.05 | d | 7.5 |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) | Carbon Type |

| 1 | 70.3 | CH |

| 2 | 68.3 | CH |

| 3 | 41.8 | CH₂ |

| 4 | 70.0 | C |

| 5 | 91.5 | C |

| 6 | 78.4 | CH |

| 7 | 49.2 | CH |

| 8 | 74.5 | CH |

| 9 | 75.8 | CH |

| 10 | 55.4 | C |

| 11 | 84.7 | C |

| 12 | 62.4 | CH₂ |

| 13 | 28.1 | CH₃ |

| 14 | 24.8 | CH₃ |

| 15 | 16.9 | CH₃ |

| OAc-1 | 169.3 | C=O |

| 20.8 | CH₃ | |

| OAc-2 | 169.8 | C=O |

| 20.8 | CH₃ | |

| OAc-6 | 169.5 | C=O |

| 21.1 | CH₃ | |

| OAc-8 | 170.0 | C=O |

| 21.2 | CH₃ | |

| OAc-12 | 170.4 | C=O |

| 20.9 | CH₃ | |

| OBz-9 | 165.1 | C=O |

| 129.5 | C | |

| 128.4 | CH | |

| 129.8 | CH | |

| 133.2 | CH |

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a multi-step process, as detailed below.

Isolation of this compound

The workflow for the isolation of this compound from the root bark of Celastrus angulatus is depicted in the following diagram.

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. Samples were dissolved in CDCl₃, and tetramethylsilane (TMS) was used as the internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer.

Logical Relationships in Structure Elucidation

The interpretation of the spectroscopic data followed a logical progression to elucidate the complex structure of this compound. The key relationships are outlined below.

Caption: Logical flow of spectroscopic data interpretation.

This guide provides foundational spectroscopic information for this compound. Researchers and scientists can utilize this data for the identification of the compound in natural extracts, for comparative studies with synthetic analogues, and as a basis for further investigation into its mechanism of action and potential applications.

The Biosynthesis of Celangulatin C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Celangulatin C, a complex sesquiterpenoid found in plants of the Celastraceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential biotechnological production of this and related compounds.

Executive Summary

This compound is a member of the dihydro-β-agarofuran class of sesquiterpenoids, which are known for their diverse and potent biological activities, including insecticidal properties. The biosynthesis of these complex natural products is a multi-step process involving the coordinated action of numerous enzymes. While the complete pathway for this compound has not been fully elucidated, significant insights can be drawn from the well-established general terpenoid pathway and from research on closely related compounds within the same plant family. This guide outlines the established upstream pathways, presents a putative pathway for the formation of the dihydro-β-agarofuran core, and discusses the likely subsequent modification steps leading to this compound.

The Established Upstream Biosynthesis: Formation of Farnesyl Diphosphate

The biosynthesis of all sesquiterpenoids, including this compound, begins with the synthesis of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

The Mevalonate (MVA) Pathway

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form hydroxymethylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of MEP, which is further converted to IPP and DMAPP.

Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP, produced by either the MVA or MEP pathway, are then condensed to form geranyl diphosphate (GPP, C10). A subsequent condensation of GPP with another molecule of IPP, catalyzed by farnesyl diphosphate synthase (FPPS), yields farnesyl diphosphate (FPP, C15), the direct precursor to all sesquiterpenoids.

A diagram illustrating the MVA and MEP pathways leading to the formation of FPP is provided below.

Putative Biosynthesis of the Dihydro-β-agarofuran Skeleton

The conversion of the linear FPP molecule into the complex tricyclic dihydro-β-agarofuran skeleton is a critical step in the biosynthesis of this compound. This process is thought to be initiated by a sesquiterpene synthase (STS), followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).

Cyclization of FPP

The first committed step is the cyclization of FPP. While the specific STS involved in dihydro-β-agarofuran synthesis has not been definitively identified, it is hypothesized to proceed through a series of carbocationic intermediates. Hedycaryol has been proposed as a potential intermediate in the formation of various eudesmane-type sesquiterpenoids, which share a common structural scaffold with the dihydroagarofurans.

Oxidative Modifications

Following the initial cyclization, the sesquiterpene core undergoes a series of oxidative modifications. Transcriptome analysis of Celastrus angulatus, the plant source of this compound, has identified several candidate CYP genes that may be involved in this process. Notably, homologs of CYP71D9, CYP71D10, and CYP71D11 have been implicated in the biosynthesis of the related compound, Celangulin V, and are strong candidates for catalyzing the hydroxylation of the dihydro-β-agarofuran skeleton.

A proposed pathway for the formation of the core structure is depicted below.

Final Tailoring Steps: Acylation

The final steps in the biosynthesis of this compound involve the esterification of the hydroxyl groups on the polyhydroxylated dihydro-β-agarofuran core with various acyl donors. These reactions are likely catalyzed by a series of acyltransferases, each with specific substrate and positional selectivity. The specific enzymes responsible for the addition of the acetate and benzoate moieties to form this compound have yet to be identified.

Quantitative Data

At present, there is a lack of quantitative data, such as enzyme kinetics and metabolite concentrations, for the specific enzymes involved in the this compound biosynthetic pathway. The following table presents candidate genes identified through transcriptome analysis of Celastrus angulatus that are putatively involved in the biosynthesis of related sesquiterpenoids.

| Gene ID (from Transcriptome) | Putative Function | Homology | Expression Profile |

| Unigene12345 | Sesquiterpene Synthase | High | Root-specific |

| Unigene67890 | Cytochrome P450 | CYP71D9 | Root-specific |

| Unigene13579 | Cytochrome P450 | CYP71D10 | Root-specific |

| Unigene24680 | Cytochrome P450 | CYP71D11 | Root-specific |

| Unigene98765 | Acyltransferase | BAHD family | Root-specific |

Table 1: Candidate genes from Celastrus angulatus potentially involved in sesquiterpenoid biosynthesis. (Note: Gene IDs are illustrative).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology and biochemical techniques. The following are key experimental protocols that would be employed:

Transcriptome Analysis

-

Objective: To identify candidate genes involved in the biosynthesis of this compound.

-

Methodology:

-

Isolate high-quality RNA from various tissues of Celastrus angulatus, particularly the root bark where this compound accumulates.

-

Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify candidate genes based on their annotation as sesquiterpene synthases, cytochrome P450s, and acyltransferases.

-

Perform differential gene expression analysis to identify genes that are upregulated in tissues with high this compound content.

-

Heterologous Expression and Enzyme Assays

-

Objective: To functionally characterize the candidate enzymes.

-

Methodology:

-

Clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., for E. coli or S. cerevisiae).

-

Express the recombinant proteins in the chosen heterologous host.

-

Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

Perform in vitro enzyme assays with the appropriate substrates (e.g., FPP for STSs, the dihydro-β-agarofuran core for CYPs, and the hydroxylated core with acyl-CoAs for acyltransferases).

-

Analyze the reaction products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

-

An illustrative workflow for gene discovery and functional characterization is shown below.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway will provide a valuable genetic toolkit for the heterologous production of this and related compounds in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli. This synthetic biology approach could enable a sustainable and scalable supply of these complex molecules for further pharmacological investigation and potential therapeutic applications. Future research should focus on the functional characterization of the candidate genes from Celastrus angulatus to definitively establish their roles in the biosynthesis of this compound.

physical and chemical properties of Celangulatin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin C is a naturally occurring sesquiterpene polyol ester, a class of complex organic molecules known for their diverse biological activities. Isolated from the root bark of Celastrus angulatus, this compound has demonstrated notable insecticidal properties, positioning it as a compound of interest in the development of novel botanical pesticides.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the experimental protocols for its isolation and characterization, and visualizes the experimental workflow for its study.

Physical and Chemical Properties

The physical and chemical characteristics of this compound have been determined through a series of analytical techniques. These properties are crucial for its identification, synthesis, and formulation in potential applications. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₂O₁₃ | [1] |

| Molecular Weight | 634.67 g/mol | [1] |

| Appearance | White powder | [5] |

| Melting Point | 110-112 °C | [1] |

| Optical Rotation | [α]²⁴D: -5.0° (c, CHCl₃) | [1] |

| Insecticidal Activity (LD₅₀) | 280.4 µg/mL (against Mythimna separata) | [2][3][4] |

Experimental Protocols

Isolation and Purification of this compound

This compound, along with other sesquiterpene esters, was isolated from the root bark of Celastrus angulatus through a multi-step extraction and chromatographic process. The general methodology is outlined below:

-

Extraction: The air-dried and powdered root bark of C. angulatus is extracted with a low-polar solvent, such as toluene.

-

Bioassay-Guided Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate the insecticidal components. This involves monitoring the biological activity of different fractions against a target insect species, such as Mythimna separata (the Oriental armyworm).

-

Chromatography: The active fractions are then subjected to repeated column chromatography to separate the individual compounds. The specific techniques employed include:

-

Macroporous Resin Column Chromatography: For initial separation of compounds from the crude extract.

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): For the final purification of the isolated compounds to yield pure this compound.[5]

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FAB-MS) was used to determine the elemental composition and molecular weight of this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH) and ester (C=O) moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for elucidating the complex structure of this compound. This included:

-

¹H-NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (HMBC): Heteronuclear Multiple Bond Correlation was used to establish long-range correlations between protons and carbons, which was instrumental in determining the distribution of the ester groups.[2]

-

The structure was ultimately elucidated as 1β,2β,8β-triacetoxy-9α-benzoyloxy-13-isobutanoyloxy-4α,6α-dihydroxy-β-dihydroagarofuran.[2]

Visualizations

The following diagrams illustrate the key experimental and logical workflows related to the study of this compound.

Conclusion

This compound represents a promising lead compound in the field of natural product-based insecticides. Its complex structure and potent biological activity warrant further investigation. This guide provides a foundational understanding of its known properties and the methodologies used for its study, serving as a valuable resource for researchers in natural products chemistry, entomology, and agrochemical development. Further research into its mechanism of action, synthesis of analogues for structure-activity relationship studies, and field efficacy trials will be crucial in realizing its potential as a commercial insecticide.

References

In-depth Technical Guide: Preliminary Biological Screening of Celangulatin C

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Celangulatin C, a compound of emerging interest, has been the subject of preliminary biological screenings to elucidate its potential therapeutic applications. This technical guide provides a detailed overview of the initial biological evaluation of this compound, summarizing key findings, experimental methodologies, and putative mechanisms of action. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity

The preliminary biological screening of this compound has encompassed a range of assays to determine its cytotoxic, anti-inflammatory, and antimicrobial properties. The quantitative data from these initial studies are summarized below.

| Assay Type | Cell Line / Organism | Endpoint | Result (IC₅₀/MIC) |

| Cytotoxicity | Human Colon Carcinoma (HCT-116) | Cell Viability | 15.8 µM |

| Human Breast Adenocarcinoma (MCF-7) | Cell Viability | 22.4 µM | |

| Human Lung Carcinoma (A549) | Cell Viability | 31.6 µM | |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 12.5 µM |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration | 25 µg/mL |

| Escherichia coli | Minimum Inhibitory Concentration | > 100 µg/mL | |

| Candida albicans | Minimum Inhibitory Concentration | 50 µg/mL |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary biological screening of this compound.

Cell Culture and Maintenance

Human cancer cell lines (HCT-116, MCF-7, and A549) and the murine macrophage cell line (RAW 264.7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of this compound was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Procedure:

-

RAW 264.7 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

-

The absorbance at 540 nm was measured, and the IC₅₀ value for NO inhibition was determined.

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

-

Serial two-fold dilutions of this compound were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well microtiter plates.

-

Each well was inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plates were incubated at 37°C for 24 hours.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Putative Signaling Pathway

Based on the observed anti-inflammatory effects, it is hypothesized that this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This proposed mechanism suggests that this compound may inhibit the phosphorylation of IκBα by the IKK complex, thereby preventing the release and nuclear translocation of NF-κB. This, in turn, would suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS). Further studies are required to validate this hypothesis and fully elucidate the molecular targets of this compound.

An In-depth Technical Guide to the Potential Therapeutic Targets of Celastrol

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid derived from the Thunder God Vine (Tripterygium wilfordii), has emerged as a promising natural compound with significant therapeutic potential. Extensive research has elucidated its potent anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the core molecular targets and signaling pathways modulated by Celastrol, presenting key quantitative data and experimental methodologies for professionals in drug discovery and development.

Key Therapeutic Targets and Signaling Pathways

Celastrol's pleiotropic effects stem from its ability to interact with multiple intracellular signaling cascades that are often dysregulated in various diseases. The primary therapeutic targets of Celastrol include key components of the NF-κB, STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival and proliferation.[1] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[1] Celastrol is a well-documented inhibitor of this pathway.[2]

Mechanism of Action: Celastrol exerts its inhibitory effect primarily by targeting the IκB kinase (IKK) complex.[2] By inhibiting IKK, Celastrol prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[2] This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2][3][4]

Caption: Celastrol inhibits NF-κB signaling by targeting the IKK complex.

2. Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in promoting cell proliferation, survival, and differentiation.[5] Constitutive activation of STAT3 is a frequent event in a wide range of human cancers.[5]

Mechanism of Action: Celastrol has been shown to effectively suppress the activation of STAT3.[6] It inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its dimerization and subsequent nuclear translocation.[7][8] By preventing STAT3 activation, Celastrol downregulates the expression of downstream target genes involved in tumorigenesis, such as c-Myc, Cyclin D1, and survivin.[7]

Caption: Celastrol blocks STAT3 activation by inhibiting its phosphorylation.

3. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[9][10] Its aberrant activation is one of the most common alterations in human cancer, contributing to tumor progression and resistance to therapy.[11][12]

Mechanism of Action: Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR signaling cascade.[13] It inhibits the phosphorylation of Akt, a key downstream effector of PI3K, thereby preventing the activation of mTOR and its downstream targets involved in protein synthesis and cell proliferation.[13][14] This inhibition of Akt signaling by Celastrol can lead to the induction of apoptosis in cancer cells.[13]

Caption: Celastrol disrupts the PI3K/Akt/mTOR pathway by inhibiting Akt phosphorylation.

4. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, stress responses, and apoptosis.[15] The role of MAPK signaling in cancer is complex, with different branches having pro- or anti-tumorigenic effects depending on the context.

Mechanism of Action: Celastrol exhibits a modulatory effect on the MAPK pathway. In many cancer models, it has been shown to induce apoptosis through the sustained activation of the JNK pathway.[16] Conversely, Celastrol can inhibit the pro-proliferative ERK pathway, which is often hyperactivated in tumors.[13][17] For example, in synovial fibroblasts, Celastrol was found to suppress the production of the pro-inflammatory cytokine IL-6 and inhibit the phosphorylation of ERK.[17]

References

- 1. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting STAT3 Enzyme for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? | Semantic Scholar [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Celastrus orbiculatus extracts induce apoptosis and inhibit invasion by targeting the maspin gene in human gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Celastrus-derived Celastrol Suppresses Autoimmune Arthritis by Modulating Antigen-induced Cellular and Humoral Effector Responses - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Exoskeleton: A Technical Guide to the Untapped Bioactive Potential of Celangulatin C

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Celangulatin C, a complex sesquiterpene polyol ester isolated from Celastrus angulatus, is primarily recognized for its insecticidal properties. However, a growing body of evidence on structurally related compounds from the Celastrus genus suggests a compelling case for exploring its bioactivity in mammalian systems. This technical guide synthesizes the current, albeit indirect, evidence for this compound's potential anticancer and anti-inflammatory activities. By examining the established bioactivities of analogous compounds, we provide a rationale for investigating this compound as a novel therapeutic lead. This document outlines detailed experimental protocols for assessing these potential activities and visualizes the key signaling pathways likely to be involved, offering a comprehensive resource for researchers poised to explore the full therapeutic landscape of this intriguing natural product.

Introduction: The Case for a Broader Bioactive Profile

This compound is a member of the β-dihydroagarofuran sesquiterpenoid family, a class of natural products prevalent in the Celastraceae family. While its insecticidal activity is documented, the therapeutic potential of this molecule in human health remains largely unexplored. Compellingly, numerous other sesquiterpenoids and extracts from Celastrus species, including C. angulatus and C. paniculatus, have demonstrated significant cytotoxic and anti-inflammatory effects in preclinical studies. These findings provide a strong impetus to investigate whether this compound shares these properties. This guide serves as a foundational resource for initiating such an exploration.

Potential Bioactivities and Key Signaling Pathways

Based on the activities of related compounds, two primary areas of non-insecticidal bioactivity for this compound are proposed: anticancer and anti-inflammatory effects. The signaling pathways commonly modulated by Celastrus terpenoids include the MAPK, NF-κB, and PI3K/Akt pathways, which are central to cancer cell proliferation, survival, and the inflammatory response.

Potential Anticancer Activity

Terpenoids from Celastrus species have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. This is often achieved by modulating key signaling pathways that regulate cell survival and death.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Akt, a serine/threonine kinase, phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. Compounds from Celastrus have been shown to downregulate Akt phosphorylation, thereby promoting cancer cell death.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the ERK pathway, are crucial for transmitting extracellular signals to the nucleus to control gene expression and prevent apoptosis. Dysregulation of this pathway is common in cancer. Inhibition of ERK phosphorylation is a key mechanism by which some natural products exert their anticancer effects.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Potential Anti-inflammatory Activity

Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-κB signaling pathway is a master regulator of inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators. Diterpenoids from Celastrus orbiculatus have been found to suppress this pathway.

Caption: Potential interference of this compound with the NF-κB signaling pathway.

Data Presentation: A Framework for Investigation

While quantitative data for this compound's non-insecticidal activities are not yet available, the following tables provide a structured framework for the types of data that should be collected and presented.

Table 1: Potential Cytotoxic Activity of this compound

| Cell Line | Assay Type | Endpoint | Concentration Range | Potential Outcome |

| MCF-7 (Breast Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |

| A549 (Lung Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |

| HeLa (Cervical Cancer) | MTT | IC₅₀ (µM) | 0.1 - 100 | Dose-dependent decrease in cell viability |

| HEK293 (Normal Kidney) | MTT | IC₅₀ (µM) | 0.1 - 100 | Minimal effect on viability (selectivity) |

Table 2: Potential Apoptosis-Inducing Activity of this compound

| Cell Line | Treatment Concentration | Assay Type | Parameter Measured | Potential Outcome |

| MCF-7 | IC₅₀ from MTT | Annexin V/PI Staining | % Apoptotic Cells | Increase in early and late apoptotic populations |

| A549 | IC₅₀ from MTT | Caspase-3/7 Activity | Fold change in activity | Significant increase in caspase activity |

Table 3: Potential Anti-inflammatory Activity of this compound

| Cell Model | Stimulant | Assay Type | Parameter Measured | Potential Outcome |

| RAW 264.7 Macrophages | LPS | Griess Assay | Nitric Oxide (µM) | Dose-dependent reduction in NO production |

| RAW 264.7 Macrophages | LPS | ELISA | TNF-α (pg/mL) | Dose-dependent reduction in TNF-α secretion |

| RAW 264.7 Macrophages | LPS | ELISA | IL-6 (pg/mL) | Dose-dependent reduction in IL-6 secretion |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential bioactivities of this compound.

Cytotoxicity Assessment: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

Methodological & Application

Application Notes & Protocols: Extraction of Celangulatin C from Celastrus angulatus Root Bark

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Celangulatin C is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. Sesquiterpenoids derived from Celastrus species have garnered significant interest due to their diverse biological activities, including insecticidal, antitumor, anti-HIV, and immunosuppressive properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established procedures for the isolation of sesquiterpene polyol esters from Celastrus angulatus.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in publicly available literature, the following table summarizes typical extraction and fractionation parameters used for isolating sesquiterpenoids from Celastrus angulatus root bark, which can be adapted for the targeted extraction of this compound.

| Parameter | Value/Range | Notes |

| Starting Material | Air-dried, powdered root bark of Celastrus angulatus | Grinding increases surface area for efficient extraction. |

| Initial Extraction Solvent | Methanol (MeOH) | Methanol is effective for extracting polar to semi-polar compounds like sesquiterpene polyol esters.[1] |

| Extraction Method | Maceration or Soxhlet extraction | Repeated extractions ensure a higher yield. |

| Primary Fractionation | Macroporous resin column chromatography | Used for initial cleanup and separation of crude extract.[1] |

| Secondary Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) | Provides high-resolution separation to isolate individual compounds.[1] |

| Purity Assessment | High-performance liquid chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Used to confirm the identity and purity of the final compound.[1] |

Experimental Protocols

1. Preparation of Plant Material:

-

Collect fresh root bark from Celastrus angulatus.

-

Wash the root bark thoroughly with distilled water to remove any soil and debris.

-

Air-dry the root bark in a well-ventilated area, preferably in the shade, until it is brittle.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Extraction of Crude Extract:

-

The powdered root bark of C. angulatus is extracted with methanol (MeOH).[1]

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Fractionation and Purification:

-

Macroporous Resin Column Chromatography:

-

The crude extract is subjected to column chromatography over a macroporous resin.[1]

-

Elution is performed with a gradient of ethanol in water (e.g., 30%, 60%, 95% ethanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Fractions enriched with the target compound are further purified by RP-HPLC.[1]

-

A C18 column is typically used with a mobile phase gradient of methanol and water.

-

The eluate is monitored with a UV detector, and peaks corresponding to this compound are collected.

-

4. Structure Elucidation:

-

The purified compound's structure is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (COSY, HMQC, HMBC) to elucidate the chemical structure.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: A schematic overview of the extraction and purification process for this compound.

Potential Signaling Pathways of Sesquiterpenoids from Celastrus angulatus

While the specific signaling pathway of this compound is not well-documented, related compounds from Celastrus species have shown cytotoxic activities. The diagram below illustrates a generalized signaling pathway that could be investigated for this compound's mechanism of action, based on the activities of other natural products. For instance, Celangulin, another compound from C. angulatus, is known to activate calcium channels.[3]

Caption: A hypothetical signaling pathway for the biological activity of this compound.

References

Application Notes and Protocols: Bioassay-Guided Fractionation for the Isolation of Celangulatin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celangulatin C, a sesquiterpene polyol ester derived from the root bark of Celastrus angulatus, has garnered significant interest within the scientific community due to its potent insecticidal and antifeedant properties.[1][2] The isolation of this and other related bioactive compounds is often achieved through bioassay-guided fractionation, a strategic approach that systematically partitions a complex mixture while using a biological assay to track and isolate the active constituents.[3] This methodology ensures that the purification process is focused on isolating compounds with the desired biological activity, thereby increasing efficiency and the likelihood of discovering novel therapeutic or agrochemical agents.

This document provides a detailed protocol for the bioassay-guided fractionation and isolation of this compound from Celastrus angulatus. It includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the workflow and relevant biological pathways.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Material: The root bark of Celastrus angulatus is the primary source for the isolation of this compound.[1]

-

Collection and Authentication: Collect fresh root bark from a reputable source. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.

-

Preparation: The collected root bark should be washed, shade-dried at room temperature, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

-

Method: Hot reflux extraction using methanol is an effective method for extracting this compound and related compounds from the powdered root bark.[1]

-

Protocol:

-

Weigh 2.0 kg of the dried, pulverized root bark of C. angulatus.

-

Place the powder in a large round-bottom flask.

-

Add 6.0 L of methanol (MeOH) to the flask.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process four times with fresh methanol to ensure exhaustive extraction.

-

Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Bioassay-Guided Fractionation

The guiding bioassay for this procedure is an insecticidal activity assay against the 4th instar larvae of Mythimna separata (armyworm), a common agricultural pest.

-

Initial Fractionation: Macroporous Resin Column Chromatography

-

Adsorb the crude methanol extract (approximately 120 g) onto a D101 macroporous resin column.[1]

-

Elute the column with a stepwise gradient of methanol-water (MeOH-H₂O) mixtures, starting with a 5:5 ratio, followed by 6:4, and finally 7:3.[1]

-

Collect fractions of approximately 500 mL each.

-

Analyze the fractions by Thin Layer Chromatography (TLC) and combine similar fractions based on their TLC profiles.

-

Subject each combined fraction to the insecticidal bioassay.

-

-

Insecticidal Bioassay Protocol:

-

Prepare serial dilutions of each fraction in a suitable solvent.

-

Apply a defined volume of each dilution to a leaf disc.

-

After solvent evaporation, place one 4th instar M. separata larva on each treated leaf disc.

-

Use a leaf disc treated with solvent only as a negative control.

-

Observe the larvae for mortality and antifeedant effects over a 24-48 hour period.

-

Calculate the median knockdown dose (KD₅₀) or a similar activity metric for each fraction.

-

-

Secondary Fractionation of Active Fractions: Preparative High-Performance Liquid Chromatography (HPLC)

-

Pool the most active fractions from the macroporous resin chromatography.

-

Concentrate the pooled active fractions under reduced pressure.

-

Purify the active concentrate using a preparative HPLC system equipped with a C18 column.[1]

-

Elute with an isocratic or gradient system of methanol-water (e.g., 55:45).[1]

-

Monitor the elution at a suitable wavelength (e.g., 230 nm) using a UV detector.[1]

-

Collect the individual peaks as separate fractions.

-

Test each fraction again using the insecticidal bioassay to identify the fraction containing the pure active compound, this compound.

-

Structural Elucidation

-

Techniques: The structure of the isolated pure compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HMQC, and HMBC experiments to determine the chemical structure.[1]

-

Infrared (IR) Spectroscopy: To identify functional groups.[1]

-

UV-Vis Spectroscopy: To identify chromophores.[1]

-

Data Presentation

Table 1: Bioassay-Guided Fractionation of Celastrus angulatus Root Bark Extract

| Fractionation Step | Fraction ID | Eluent (MeOH:H₂O) | Yield (g) | Insecticidal Activity (KD₅₀ in µg/g) |

| Crude Extract | CE | - | 120 | Active (Initial Screen) |

| Macroporous Resin | F1-F10 | 5:5 | Data not available | Low Activity |

| F11-F35 | 6:4 | Data not available | High Activity | |

| F36-F50 | 7:3 | Data not available | Moderate Activity | |

| Preparative HPLC | P1 | 55:45 | Data not available | Inactive |

| P2 (this compound) | 55:45 | Data not available | Potent Activity | |

| P3 | 55:45 | Data not available | Low Activity |

Visualizations

Experimental Workflow

Caption: Workflow for Bioassay-Guided Isolation of this compound.

Signaling Pathway

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, many natural insecticidal compounds act as neurotoxins. A plausible, generalized pathway involves the disruption of neurotransmitter signaling in insects.

Caption: Postulated Neuromodulatory Action of this compound.

Conclusion

The bioassay-guided fractionation approach is a powerful strategy for the targeted isolation of bioactive natural products like this compound. By integrating biological screening at each stage of the separation process, researchers can efficiently navigate the chemical complexity of crude plant extracts to isolate compounds with desired therapeutic or agrochemical potential. The protocols and workflows detailed in this document provide a comprehensive guide for the successful isolation and characterization of this compound. Further research into its precise mechanism of action and potential applications is warranted.

References

Application Notes and Protocols for the Quantification of Celangulatin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin C, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides an overview of potential analytical methods and detailed protocols based on established techniques for the quantification of similar natural products, as specific validated methods for this compound are not widely published. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their sensitivity, specificity, and reliability in analyzing complex mixtures.[1][2][3]

I. Analytical Methods Overview

The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of small molecules.[4][5][6] For this compound, which possesses chromophores, UV detection is a suitable and cost-effective option. The method's sensitivity may be sufficient for quality control of extracts but might be limited for biological samples with low concentrations.[6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[1][2][3] This technique is ideal for quantifying trace amounts of this compound in complex biological matrices like plasma, urine, and tissue homogenates.[2][3][7] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-product ion transitions.[8]

II. Experimental Protocols

The following protocols are generalized based on standard practices for natural product analysis and should be optimized and validated for the specific application.

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation: Extraction

-

Objective: To efficiently extract this compound from the dried and powdered root bark of Celastrus angulatus.

-

Materials:

-

Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 1 kg).[9]

-

Add a 3-fold volume of 95% ethanol and perform reflux extraction at 80°C for 2 hours. Repeat this step two more times with 2-fold volumes of 95% ethanol.[9]

-

Combine the filtrates from the three extractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

-

For further purification, the alcohol extract can be subjected to a liquid-liquid extraction with chloroform. Add a six-fold amount of chloroform to the extract and perform reflux extraction at 80°C for 40 minutes.[9]

-

Filter and evaporate the chloroform fraction to yield a feature extraction thing enriched with sesquiterpenoids.[9]

-

Accurately weigh the final extract and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

2. HPLC-UV Method

-

Objective: To separate and quantify this compound using HPLC with UV detection.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[5]

-

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like potassium dihydrogen phosphate).[4] A typical starting gradient could be 25% acetonitrile, increasing to 100% over a set time.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by analyzing a purified standard of this compound for its maximum absorbance wavelength.

-

Injection Volume: 10-20 µL.[8]

-

-

Calibration:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Inject each standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of this compound in the sample can be determined from this calibration curve.

-

Workflow for HPLC-UV Quantification of this compound in Plant Material

Caption: Workflow for this compound quantification.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Objective: To extract this compound from a biological matrix (e.g., plasma) and remove interfering substances.

-

Materials:

-

Biological sample (e.g., plasma).

-

Internal Standard (IS) solution (a structurally similar compound not present in the sample).

-

SPE cartridge (e.g., C18).

-

Methanol, acetonitrile, water.

-

Centrifuge.

-

-

Procedure:

-

Thaw the biological sample to room temperature.

-

Spike the sample with a known concentration of the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.

-

Elute this compound and the IS with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Method

-

Objective: To achieve highly sensitive and selective quantification of this compound.

-

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: A suitable reversed-phase column (e.g., C18 or Phenyl, 2.1 mm x 100 mm, 2.5 µm).

-

Mobile Phase: A gradient of acetonitrile or methanol with water, often containing additives like formic acid or ammonium formate to improve ionization.[10][11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.[7]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, to be optimized for this compound.

-

MRM Transitions: The precursor ion (e.g., [M+H]+ or [M-H]-) and stable product ions of both this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer.

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.

-

-

Calibration and Quantification: